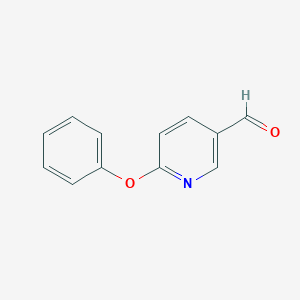

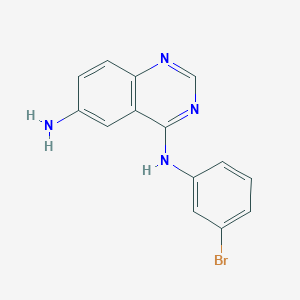

N4-(3-Bromophenyl)quinazoline-4,6-diamine

Overview

Description

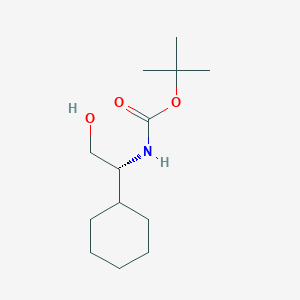

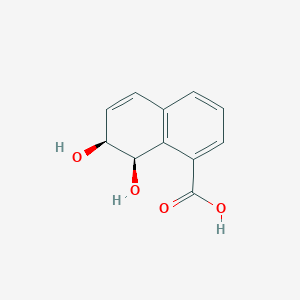

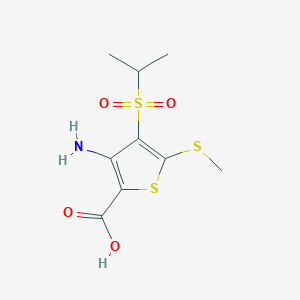

“N4-(3-Bromophenyl)quinazoline-4,6-diamine” is a chemical compound with the molecular formula C14H11BrN4 . It has a molecular weight of 315.17 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for “N4-(3-Bromophenyl)quinazoline-4,6-diamine” is 1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) . This indicates the arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis

“N4-(3-Bromophenyl)quinazoline-4,6-diamine” is a solid at room temperature . It has a density of 1.6±0.1 g/cm3, a boiling point of 487.0±40.0 °C at 760 mmHg, and a flash point of 248.3±27.3 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications

EGFR-TK Inhibition for Cancer Therapy

N4-(3-Bromophenyl)quinazoline-4,6-diamine: derivatives have been synthesized and tested for their inhibitory activities against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is a critical target in cancer therapy . These compounds, particularly those with dithiocarbamate and urea groups, have shown potent inhibitory effects and are considered for further development as anticancer agents.

Antitumor Activities

The synthesized quinazoline derivatives exhibit significant antitumor activities. They have been tested against various cancer cell lines, including MCF-7 (breast cancer), H-69 (small cell lung cancer), SKOV-3 (ovarian cancer), and LS-174T (colon cancer), showing promising cytotoxic effects . This suggests their potential use in targeted cancer chemotherapy.

Multi-Kinase Inhibition

Some derivatives of N4-(3-Bromophenyl)quinazoline-4,6-diamine have been found to possess multi-kinase inhibition properties. They inhibit not only EGFR-TK but also other kinases like VEGFR-2, HER2, c-MET, and c-MER, which are involved in angiogenesis and metastasis of cancers . This broad-spectrum kinase inhibition could lead to the development of multi-targeted cancer therapies.

Molecular Modeling and Drug Design

The compound’s structure has been used in molecular modeling studies to design new molecules that can fit into the ATP binding site of EGFR-TK. This helps in understanding the binding patterns and designing more effective EGFR-TK inhibitors . The insights gained from these studies are valuable for the rational design of new anticancer drugs.

Cell Cycle Analysis

Research involving N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives includes cell cycle analysis to understand their mechanism of action. Studies have measured the effects of these compounds on cell cycle progression and related factors such as Bax, Bcl-2, caspase-9, and PARP-1 in cancer cells . This research is crucial for determining how these compounds induce cell death in cancer cells.

Chemical Synthesis and Modification

The compound serves as a starting material for the synthesis of a variety of anilinoquinazoline derivatives. By appending different functional groups, researchers can modify its chemical structure to enhance its biological activity and pharmacokinetic properties . This versatility makes it a valuable scaffold in medicinal chemistry.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

properties

IUPAC Name |

4-N-(3-bromophenyl)quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQHULBHKPGOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416141 | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

CAS RN |

169205-78-1 | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)